

Introduction: The Significance of a Versatile Chiral Building Block

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Compound of Interest

Compound Name: 3-Aminopyrrolidin-2-one hydrochloride

Cat. No.: B177392

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3-Aminopyrrolidin-2-one hydrochloride is a pivotal heterocyclic compound whose significance in modern medicinal chemistry cannot be overstated. As a chiral scaffold, its enantiomerically pure forms are highly sought-after building blocks in the synthesis of complex pharmaceutical agents.^[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a distinct three-dimensional geometry that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.^{[1][2]} This structural complexity can lead to enhanced binding affinity and selectivity for biological targets.^[1] The presence of both a reactive lactam and a primary amino group provides versatile handles for chemical modification, enabling the construction of diverse molecular libraries to optimize pharmacological profiles.^[1] This guide provides a detailed exploration of its core structural features, stereochemical nuances, and critical role in drug development.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Aminopyrrolidin-2-one consists of a five-membered lactam (a cyclic amide) ring, with a primary amine substituent at the third carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in subsequent reaction steps.

Key Identifiers and Properties

A summary of the essential physicochemical properties for the racemic and enantiomerically pure forms of **3-Aminopyrrolidin-2-one hydrochloride** is presented below.

Property	Value	Reference(s)
IUPAC Name	3-aminopyrrolidin-2-one hydrochloride	[3]
Molecular Formula	C ₄ H ₉ ClN ₂ O	[4]
Molecular Weight	136.58 g/mol	[4][5]
CAS Number (Racemic)	117879-49-9	[4][6]
CAS Number ((S)-enantiomer)	56440-28-9	[5][7][8]
Appearance	Off-white to light brown solid	[7]
Canonical SMILES	C1CNC(=O)C1N.Cl	[4]

Structural Visualization

The core structure is defined by the pyrrolidinone ring, which imparts a degree of rigidity, and the strategically positioned amino group, which serves as a key point for synthetic elaboration.

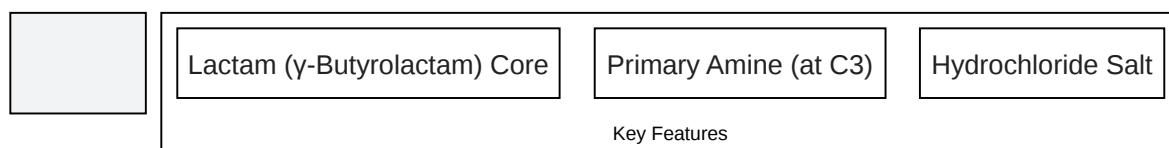


Figure 1: Structure of 3-Aminopyrrolidin-2-one Hydrochloride

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Caption: Core chemical structure of **3-Aminopyrrolidin-2-one Hydrochloride**.

The Critical Role of Stereochemistry

The carbon atom at the 3-position (C3) of the pyrrolidinone ring is a chiral center. This chirality is of paramount importance in pharmacology, as the three-dimensional arrangement of a

molecule dictates its interaction with biological targets like enzymes and receptors.[\[1\]](#)

Consequently, 3-Aminopyrrolidin-2-one exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

The biological activity of drugs derived from this scaffold is often dependent on a specific enantiomer. Therefore, the synthesis of enantiomerically pure (R)- or (S)-**3-Aminopyrrolidin-2-one hydrochloride** is a primary objective for medicinal chemists to ensure target specificity and reduce potential off-target effects associated with the other enantiomer.[\[1\]](#)

Caption: The (S) and (R) enantiomers are non-superimposable mirror images.

Synthetic Strategies

The synthesis of 3-Aminopyrrolidin-2-one and its derivatives is a topic of significant interest. Chiral precursors are often employed to achieve the desired stereochemistry in the final product. One common and effective strategy involves starting from readily available chiral molecules like L-aspartic acid.[\[9\]](#) Other reported synthesis routes have utilized starting materials such as ethyl acrylate, 2-hydroxysuccinic acid, and 2-butene-1,4-diol, although these methods can have drawbacks like expensive reagents or harsh reaction conditions.[\[9\]](#)

Generalized Synthetic Workflow

The transformation of a chiral precursor into the target molecule involves a series of strategic chemical modifications, including functional group protection, cyclization, and deprotection steps.

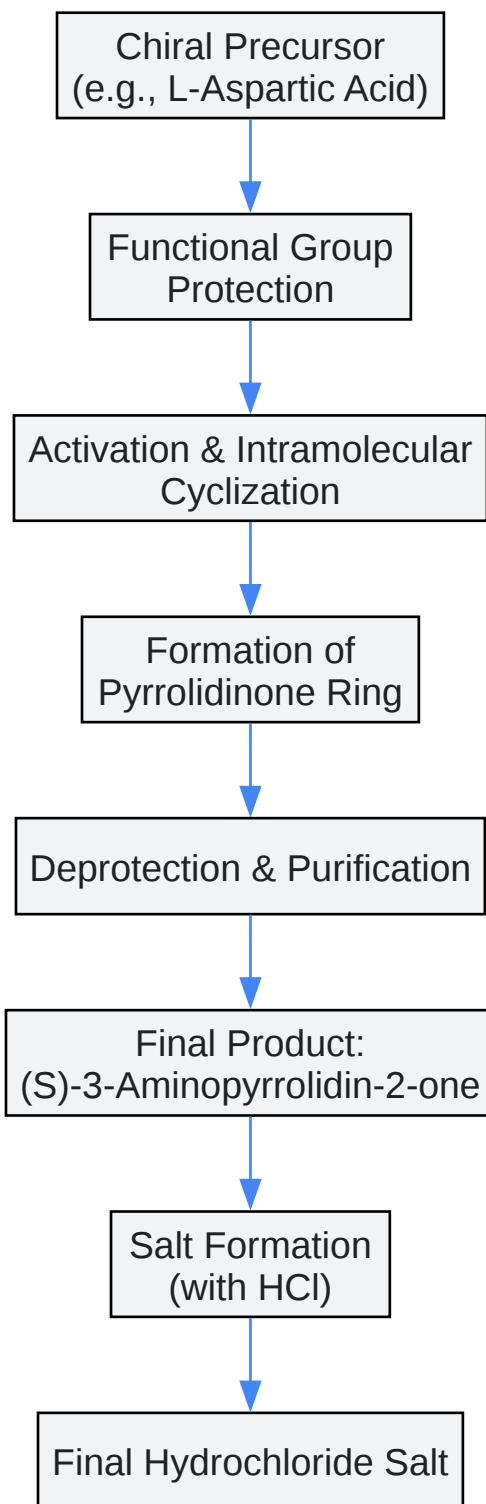


Figure 3: Generalized Synthetic Workflow

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Caption: High-level overview of a synthetic route from a chiral precursor.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of **3-Aminopyrrolidin-2-one hydrochloride** requires a suite of analytical techniques. Each method provides unique information about the molecule's constitution and stereochemistry.

General Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

1. Sample Preparation:

- Dissolve 5-10 mg of the **3-Aminopyrrolidin-2-one hydrochloride** sample in approximately 0.6 mL of a suitable deuterated solvent.
- Causality: Deuterium oxide (D_2O) is an excellent choice due to the high polarity and hydrochloride nature of the analyte. The acidic proton of the amine hydrochloride and the amide N-H proton will exchange with deuterium, causing their signals to disappear from the 1H NMR spectrum, which simplifies the remaining signals.

2. Data Acquisition:

- Acquire a 1H NMR spectrum.
- Acquire a ^{13}C NMR spectrum to identify all unique carbon atoms.
- Further 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.

3. Expected Spectral Features (1H NMR in D_2O):

- The spectrum will be simplified due to H-D exchange.
- $CH-NH_3^+$ (C3): A multiplet (likely a triplet or dd) corresponding to the proton at the chiral center.
- CH_2 (C4): Two diastereotopic protons that will appear as complex multiplets.
- CH_2 (C5): A multiplet corresponding to the two protons adjacent to the amide nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

- Expected Peaks:

- $\sim 1680 \text{ cm}^{-1}$: A strong absorption band corresponding to the C=O stretch of the five-membered lactam ring.
- $\sim 2500\text{--}3000 \text{ cm}^{-1}$: A broad and strong absorption region characteristic of the N⁺-H stretching vibrations of the ammonium salt (R-NH₃⁺).[10]
- $\sim 3200\text{--}3400 \text{ cm}^{-1}$: N-H stretching vibrations from the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

- Expected Results (Electrospray Ionization - ESI-MS):

- In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For C₄H₈N₂O, the expected mass would be approximately 101.07 m/z.
- Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

Applications in Drug Discovery and Development

The utility of **3-Aminopyrrolidin-2-one hydrochloride** as a building block spans numerous therapeutic areas.[1] Its incorporation can significantly influence a drug candidate's solubility, lipophilicity, and metabolic stability.[1]

- Antibacterial Agents: The scaffold is a key intermediate in the synthesis of modern quinolone antibiotics.[1][9]
- Central Nervous System (CNS) Drugs: The defined three-dimensional structure of the chiral pyrrolidinone core is crucial for designing molecules that interact specifically with CNS receptors and enzymes.[1]

- Enzyme Inhibitors and Receptor Antagonists: Derivatives have been successfully developed as potent antagonists for targets like the human CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.^[1] It has also been used in preparing inhibitors of β -amyloid peptide release, relevant to Alzheimer's disease research.^[7]

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